

O2,5/'-Anhydrothymidine CAS number and chemical identifiers

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Compound of Interest

Compound Name: O2,5/'-Anhydrothymidine

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O2,5'-Anhydrothymidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of O2,5'-Anhydrothymidine, a noteworthy nucleoside analogue. The content herein is curated for researchers, scientists, and professionals engaged in drug development, offering detailed chemical information, its mechanism of action, and general experimental approaches.

Core Chemical Identifiers and Properties

O2,5'-Anhydrothymidine is a modified thymidine molecule with significant antiviral properties.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference and comparison.



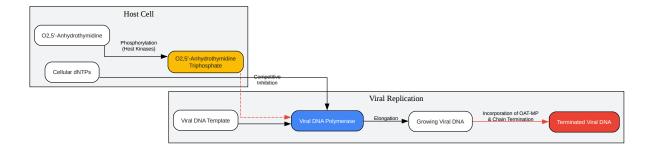
Identifier Type	Data	Source
CAS Number	15425-09-9	[1][2][3]
Molecular Formula	C10H12N2O4	[1][3]
Molecular Weight	224.21 g/mol	[1][3]
IUPAC Name	(1R,10R,11S)-11-hydroxy-4- methyl-8,13-dioxa-2,6- diazatricyclo[8.2.1.02,7]trideca- 3,6-dien-5-one	[1]
Synonyms	O2,5'/-Anhydrothymidine, (6R,8S,9R)-8-Hydroxy-3- methyl-7,8,9,10-tetrahydro- 2H,6H-6,9-epoxyprimido[2,1-b] [1][4]oxazocin-2-one	[1]

Mechanism of Action: Viral DNA Polymerase Inhibition

As a nucleoside analogue, O2,5'-Anhydrothymidine exerts its antiviral effects by targeting viral DNA synthesis. The fundamental mechanism involves the inhibition of viral DNA polymerases. After administration, O2,5'-Anhydrothymidine is metabolically converted into its triphosphate form within the host cell. This activated metabolite then acts as a competitive inhibitor to the natural deoxythymidine triphosphate (dTTP) for the active site of viral DNA polymerase.

Upon incorporation into the growing viral DNA strand, O2,5'-Anhydrothymidine acts as a chain terminator. The absence of a 3'-hydroxyl group in its structure prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting the elongation of the viral DNA chain. This premature termination of DNA replication effectively stops viral propagation.





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General mechanism of nucleoside analogue viral DNA polymerase inhibitors.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of O2,5'Anhydrothymidine are not readily available in publicly accessible literature. However, based on
the synthesis and analysis of similar nucleoside analogues, the following general
methodologies can be outlined.

General Synthesis Approach

The synthesis of O2,5'-Anhydrothymidine would typically start from a commercially available thymidine derivative. A common strategy involves the intramolecular cyclization to form the anhydro bridge between the C2 oxygen of the pyrimidine base and the C5' of the sugar moiety. This can often be achieved through a multi-step process:

• Protection of Hydroxyl Groups: The 3'-hydroxyl group of the sugar is selectively protected to prevent its participation in side reactions.



- Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group is converted into a good leaving group, for example, by tosylation or mesylation.
- Intramolecular Cyclization: Treatment with a base would facilitate an intramolecular Williamson ether synthesis, where the O2 of the thymine base displaces the leaving group at the 5' position, forming the anhydro linkage.
- Deprotection: Removal of the protecting group from the 3'-hydroxyl group to yield the final product, O2,5'-Anhydrothymidine.

Purification at each step would likely be carried out using column chromatography on silica gel.

Analytical Methodologies

To ensure the purity and confirm the structure of synthesized O2,5'-Anhydrothymidine, a combination of analytical techniques would be employed.

High-Performance Liquid Chromatography (HPLC):

- Objective: To determine the purity of the compound.
- Typical Column: A reversed-phase C18 column.
- Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
- Detection: UV detection at a wavelength where the thymine chromophore absorbs, typically around 260 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the chemical structure of the molecule.
- ¹H NMR: Would provide information on the number and connectivity of protons. Key signals would include those for the methyl group on the thymine base, the protons on the sugar ring, and the methylene protons at the 5' position.



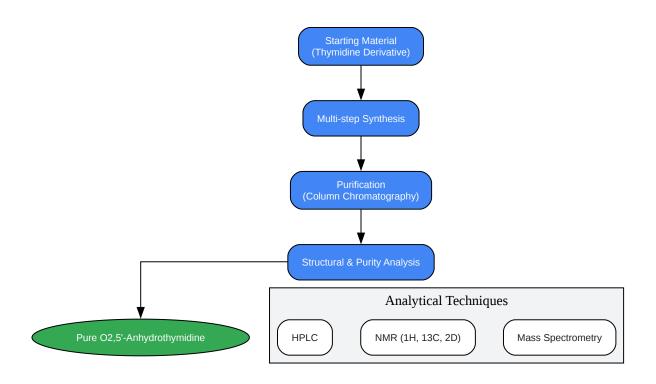
- ¹³C NMR: Would show the signals for all the carbon atoms in the molecule, confirming the carbon skeleton.
- 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the formation of the anhydro bridge.

Mass Spectrometry (MS):

- Objective: To confirm the molecular weight of the compound.
- Technique: Electrospray ionization (ESI) or another soft ionization technique would be suitable.
- Analysis: The mass spectrum would be expected to show a prominent peak corresponding to
 the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the molecular
 weight of 224.21 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly
 accurate mass measurement, further confirming the elemental composition.

The following diagram illustrates a general workflow for the chemical synthesis and analysis of a nucleoside analogue like O2,5'-Anhydrothymidine.





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General workflow for synthesis and analysis.

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